![molecular formula C21H22N2O3 B4971023 N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMXB-A belongs to the class of isoxazolecarboxamide compounds, which have shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
DMXB-A exerts its neuroprotective effects through the activation of the alpha7 nicotinic acetylcholine receptor (α7nAChR). α7nAChR activation leads to the release of various neurotrophic factors, which promote neuronal survival and growth. DMXB-A also reduces the release of pro-inflammatory cytokines, which can cause neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
DMXB-A has shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DMXB-A reduces the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which can cause neuroinflammation and neuronal damage. DMXB-A also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for DMXB-A research, including:
1. Investigating the potential therapeutic applications of DMXB-A in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Developing new derivatives of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.
3. Investigating the potential of DMXB-A as a neuroprotective agent in traumatic brain injury and stroke.
4. Investigating the potential of DMXB-A as a cognitive enhancer in healthy individuals and patients with cognitive impairment.
5. Investigating the molecular mechanisms underlying the neuroprotective effects of DMXB-A.
In conclusion, DMXB-A is a synthetic compound that has shown to have potential therapeutic applications in various neurological disorders. DMXB-A exerts its neuroprotective effects through the activation of the α7nAChR, which leads to the release of various neurotrophic factors and reduces the release of pro-inflammatory cytokines. DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability. There are several future directions for DMXB-A research, including investigating its potential therapeutic applications in other neurological disorders and developing new derivatives with improved properties.
Synthesemethoden
DMXB-A can be synthesized through a multi-step process that involves the reaction of 5-bromo-3-isoxazolecarboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with N-methyl-N-[2-(2,5-dimethylphenoxy)ethyl]amine. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has shown to have neuroprotective effects, which can prevent or slow down the progression of these diseases.
Eigenschaften
IUPAC Name |
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-9-10-16(2)20(11-15)25-14-18-12-19(22-26-18)21(24)23(3)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHAKCEJQCMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.